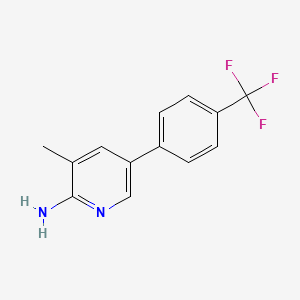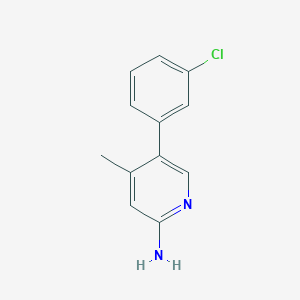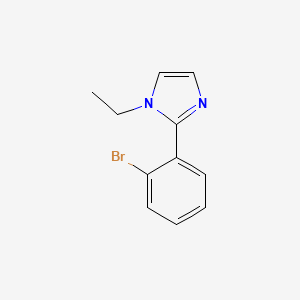![molecular formula C13H10N4O2 B7902861 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B7902861.png)
2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods: The broad substrate scope and functional group tolerance of this method further enhance its industrial viability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with C-nucleophiles under mild, base-free conditions yield stable 1.5-dihydro derivatives.
Oxidation: Oxidative cyclization using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can be employed.
Substitution: The nitro group can be substituted under appropriate conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It exhibits activities such as:
Inverse Agonists: Acting as RORγt inverse agonists.
Inhibitors: Inhibiting enzymes like PHD-1, JAK1, and JAK2.
Therapeutic Uses: Potential use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist of RORγt, it modulates the activity of this nuclear receptor, which plays a crucial role in immune response regulation . Additionally, its inhibitory effects on enzymes like JAK1 and JAK2 suggest its involvement in signaling pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
1,2,3-Triazoles: Another class of triazole compounds with diverse pharmacological properties.
Uniqueness: 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a benzyl and a nitro group enhances its potential for various applications in medicinal chemistry and drug development .
Propiedades
IUPAC Name |
2-benzyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)11-6-7-13-14-12(15-16(13)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLUMJLABFYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C=C(C=CC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Tert-Butylphenyl)amino]-1h-Benzimidazole-6-Carbonitrile](/img/structure/B7902858.png)
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B7902863.png)

